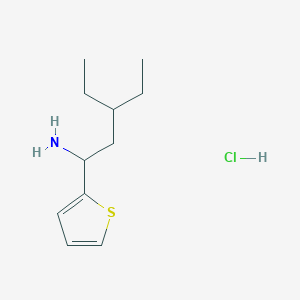

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride

Description

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride is a secondary amine hydrochloride featuring a pentan-1-amine backbone substituted with a thiophen-2-yl group at position 1 and an ethyl group at position 3. Thiophene-containing compounds are frequently explored for their bioactivity, including anticancer and neurological effects . The ethyl substituent may influence lipophilicity and metabolic stability, while the hydrochloride salt enhances solubility for pharmacological formulations .

Properties

IUPAC Name |

3-ethyl-1-thiophen-2-ylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NS.ClH/c1-3-9(4-2)8-10(12)11-6-5-7-13-11;/h5-7,9-10H,3-4,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMGZRZDMATEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 233.80 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The presence of the thiophene ring and the amine group suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

The compound's structure includes:

- Pentanamine Backbone : Provides a hydrophobic environment conducive to membrane interaction.

- Thiophene Ring : Imparts unique electronic properties and potential interactions with biological macromolecules.

The biological activity of 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride is hypothesized to involve:

- Interaction with Receptors : Preliminary studies suggest possible interactions with serotonin receptors and other neurotransmitter systems, which may modulate mood and behavior.

- Enzymatic Modulation : The thiophene moiety may interact with enzymes, potentially influencing metabolic pathways .

The exact molecular mechanisms remain to be fully elucidated, warranting further investigation.

Biological Activities

Research indicates several potential biological activities for this compound:

Antimicrobial Properties

Preliminary studies have suggested that 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride may exhibit antimicrobial activity. This could be attributed to its ability to penetrate bacterial membranes due to its hydrophobic characteristics.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Such effects may arise from its capacity to inhibit pro-inflammatory cytokines or modulate immune responses.

Research Findings and Case Studies

A review of available literature reveals several key findings regarding the biological activity of this compound:

Comparative Analysis

Comparative studies with structurally similar compounds highlight the unique properties of 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride:

| Compound | Structure | Notable Activity |

|---|---|---|

| 1-(Thiophen-2-yl)butan-1-amine | Shorter alkyl chain | Limited activity |

| 2-(Thiophen-2-yl)ethylamine | Different alkyl substitution | Moderate antimicrobial activity |

The distinct length of the alkyl chain in 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride may enhance its lipophilicity, potentially increasing its bioavailability compared to shorter-chain analogs.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis:

3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of thiophene moieties into larger frameworks, facilitating the development of novel compounds with tailored properties .

Synthetic Pathways:

The synthesis typically involves reactions between thiophene derivatives and amines. Common methods include:

- Oxidation and Reduction Reactions: Utilizing reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction to modify functional groups.

- Substitution Reactions: Employing halogens or alkylating agents to introduce ethyl and pentan-1-amine groups .

Biological Activities

Antimicrobial Properties:

Research indicates that compounds similar to 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride exhibit antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects:

The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, which could make it useful in treating inflammatory diseases .

Pharmacological Insights

Neuropharmacological Effects:

Emerging research highlights the compound's interaction with neurotransmitter systems, particularly those involving monoamines. This suggests potential applications in mood regulation and cognitive enhancement through:

- Monoamine Oxidase Inhibition: This may lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood stabilization .

Therapeutic Potential:

The compound is being explored for its therapeutic effects in conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological studies .

Summary of Findings

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic compounds; versatile synthetic pathways. |

| Biological Activity | Antimicrobial and anti-inflammatory properties; potential for treating infections and inflammation. |

| Pharmacological Effects | Neuropharmacological effects; potential applications in mood regulation and cognitive enhancement. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Amines and Their Bioactivity

Table 1: Key Thiophene Derivatives and Pharmacological Profiles

Key Observations :

- Thiophene rings enhance binding to hydrophobic pockets in biological targets, as seen in both anticancer (e.g., NCI-60 activity ) and neurological (e.g., Rotigotine’s dopamine agonism ) contexts.

- Substituted phenyl or naphthalenol groups (as in Rotigotine) refine receptor specificity, whereas aliphatic chains (as in the target compound) may prioritize membrane permeability.

Bicyclic and Aliphatic Amine Hydrochlorides

Key Observations :

- Bicyclic amines (e.g., bicyclo[1.1.1]pentane) are valued as rigid, non-planar bioisosteres, whereas linear aliphatic amines (e.g., the target compound) offer conformational flexibility .

Resistance and Pharmacokinetic Considerations

- Benzothiophene acrylonitrile derivatives (e.g., Compound 31) overcome P-glycoprotein (P-gp)-mediated drug resistance, a common issue in oncology, due to reduced efflux pump recognition .

- Rotigotine’s thiophen-2-yl ethylamino group contributes to sustained receptor binding and transdermal delivery efficacy, highlighting the role of substituents in pharmacokinetics .

- The ethyl group in the target compound may confer metabolic stability by sterically hindering cytochrome P450 oxidation, a hypothesis supported by analogous aliphatic amines .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride typically proceeds through:

- Formation or functionalization of the thiophene ring.

- Introduction of the pentanamine side chain with an ethyl substitution.

- Conversion to the hydrochloride salt for stability and handling.

This compound is structurally related to thiophene derivatives such as 2-acetylthiophene, which serves as a key intermediate in many synthetic routes.

Key Synthetic Steps and Reaction Conditions

Formation of Thiophene Derivative

The thiophene ring is often introduced or functionalized starting from 2-acetylthiophene. This precursor undergoes amination and alkylation reactions to build the pentanamine side chain.

- Starting material: 2-Acetylthiophene (C6H6OS), molecular weight 126.18 g/mol.

- Reagents: Dimethylamine hydrochloride, paraformaldehyde, hydrochloric acid.

- Solvents: Water, isopropyl alcohol, ethanol, or combinations thereof.

- Conditions: Refluxing mixtures for 2 to 8 hours, pH adjustments to acidic range (pH 3-4), and controlled temperatures ranging from 70°C to 100°C.

Mannich-type Reaction

A Mannich reaction involving 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde is commonly employed to introduce the aminoalkyl side chain. This reaction is typically catalyzed or facilitated by acidic conditions (HCl) and performed under reflux.

- Reaction times vary between 2 to 8 hours.

- Yields range from 69% to 94% depending on exact conditions and solvents.

- The product is isolated as a hydrochloride salt by cooling, filtration, washing with cold alcohols, and drying.

Detailed Experimental Data Table

| Yield (%) | Reaction Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 94% | Reflux with HCl, dimethylamine hydrochloride, paraformaldehyde | Water, isopropyl alcohol | Reflux (~100°C) | 6 h | Cooling to 0°C post-reaction, filtration, drying at 50°C |

| 92.4% | Reflux with HCl, dimethylamine hydrochloride, paraformaldehyde | Isopropanol | Reflux | 8 h | Filter cake washed with cold ethanol |

| 89.6% | Reflux with HCl, dimethylamine hydrochloride, paraformaldehyde | Ethanol | Reflux | 8 h | pH adjusted to 3-4, freezing overnight before filtration |

| 80% | Reflux with HCl, dimethylamine hydrochloride, paraformaldehyde | Ethanol | Reflux | 8 h | Post-reaction dilution with ethanol and acetone, filtration |

| 76% | Heated with HCl, dimethylamine hydrochloride, paraformaldehyde | Water, isopropyl alcohol | 100°C | 6 h | Vacuum drying after filtration |

| 73% | Reflux with HCl, dimethylamine hydrochloride, paraformaldehyde | Ethanol, acetone | Reflux | 2 h | Cooling to 0°C, vacuum filtration, drying at 60°C |

| 69% | Heated with HCl, dimethylamine hydrochloride, paraformaldehyde | Isopropyl alcohol | 70°C | 18 h | White precipitate filtered and washed with ice-cold ethanol |

Data compiled from multiple experimental protocols for thiophene amine derivatives preparation, adapted for 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride synthesis.

Reaction Mechanism Insights

The core reaction mechanism involves:

- Mannich Reaction: The electrophilic paraformaldehyde reacts with dimethylamine hydrochloride to form an iminium ion intermediate.

- Nucleophilic Attack: The enol form of 2-acetylthiophene attacks the iminium ion, resulting in the formation of an aminoalkylated product.

- Salt Formation: The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability.

Purification and Characterization

- The crude product is typically purified by recrystallization from ethanol or isopropanol.

- Drying under vacuum at 50–60°C ensures removal of residual solvents.

- Characterization includes mass spectrometry (e.g., MS m/e 184.3 for intermediates), melting point analysis, and purity assessment by chromatographic methods.

Research Findings and Optimization

- Higher yields (>90%) are achieved with prolonged reflux (6–8 hours) and careful pH control.

- Use of mixed solvents (ethanol/isopropanol/water) facilitates better solubility and crystallization.

- Cooling and controlled precipitation steps are critical for obtaining high-purity hydrochloride salts.

- Reaction scale-up requires careful temperature and stirring control to maintain yield and product quality.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Starting Material | 2-Acetylthiophene | Key thiophene precursor |

| Aminating Agent | Dimethylamine hydrochloride | Provides amino group |

| Formaldehyde Source | Paraformaldehyde | Electrophilic carbon for Mannich reaction |

| Acid Catalyst | Concentrated HCl | Facilitates iminium ion formation |

| Solvent | Ethanol, Isopropanol, Water | Influences solubility and crystallization |

| Temperature | 70–100°C | Controls reaction rate |

| Reaction Time | 2–18 hours | Affects yield and purity |

| Yield | 69–94% | Dependent on conditions |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride to achieve high purity?

- Methodological Answer : Synthesis optimization typically involves stepwise protocols: (1) Amine alkylation using ethylating agents under controlled pH and temperature, (2) purification via recrystallization in ethanol or methanol to remove unreacted intermediates, and (3) hydrochloride salt formation using gaseous HCl in anhydrous conditions. Purity ≥98% can be verified via HPLC with UV detection at λmax ~255 nm, as recommended for structurally related amines .

Q. What analytical techniques are recommended for characterizing the hydrochloride salt form of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the thiophene ring substitution pattern and ethyl/pentyl chain integrity.

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]<sup>+</sup> for free base and [M-Cl]<sup>+</sup> for hydrochloride).

- X-ray Powder Diffraction (XRPD) : To distinguish crystalline salt forms from amorphous impurities .

Q. What are the recommended storage conditions to ensure the long-term stability of this compound?

- Methodological Answer : Store as a crystalline solid at -20°C under inert atmosphere (e.g., argon) to prevent oxidation or hygroscopic degradation. Stability ≥5 years is achievable when protected from light and moisture, as demonstrated for analogous hydrochloride salts .

Advanced Research Questions

Q. What strategies are employed to resolve crystallographic data discrepancies when determining the structure of 3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride using SHELX programs?

- Methodological Answer : For challenging refinements:

- Use SHELXL for high-resolution data (d-spacing <1 Å) to model disorder in the ethyl/pentyl chain.

- Apply twin refinement (TWIN/BASF ) if twinning is suspected due to thiophene ring stacking.

- Validate hydrogen-bonding networks with SHELXPRO to resolve clashes in the hydrochloride counterion placement .

Q. How do researchers address conflicting spectroscopic data in structural elucidation of thiophene-containing amines?

- Methodological Answer : Contradictions between NMR and MS data (e.g., unexpected fragmentation or shifts) can arise from:

- Tautomerism : Dynamic NMR or variable-temperature studies to identify thiophene ring proton exchange.

- Ionization Effects : Compare free base and hydrochloride salt spectra to isolate pH-dependent shifts.

- Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and MS fragmentation patterns .

Q. What computational methods complement experimental data in predicting the reactivity of the ethyl and thiophene substituents in this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : To model conformational flexibility of the pentan-1-amine chain in solvent environments.

- Frontier Orbital Analysis : Identify reactive sites (e.g., thiophene α-positions) for electrophilic substitution using HOMO/LUMO maps.

- pKa Prediction : Tools like MarvinSuite to assess protonation states affecting solubility and reactivity .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer : Differences often stem from:

- Polymorphism : Use DSC (Differential Scanning Calorimetry) to detect multiple crystalline phases.

- Impurity Profiles : HPLC-MS to quantify trace byproducts (e.g., unreacted thiophene precursors) that depress melting points.

- Hydration States : TGA (Thermogravimetric Analysis) to rule out hydrate formation .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous solutions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during HCl salt formation to avoid inhalation of acidic vapors.

- Spill Management : Neutralize with sodium bicarbonate and collect in sealed containers for hazardous waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.